molecular formula C26H23N3O5 B11627632 N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11627632
M. Wt: 457.5 g/mol
InChI Key: JATAXLCXVISVJM-UHFFFAOYSA-N
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Description

N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of benzamido, dimethoxyphenyl, methyl, phenyl, and oxazole groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. This reaction forms the benzamido intermediate.

    Oxazole Ring Formation: The benzamido intermediate is then subjected to cyclization with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid under acidic or basic conditions to form the oxazole ring.

    Final Coupling: The final step involves coupling the oxazole derivative with the benzamido intermediate under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the benzamido group, potentially leading to ring-opening or amine formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for studying protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. Its structural features suggest it may have activity as an anti-inflammatory, antimicrobial, or anticancer agent, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to changes in the activity or function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide
  • N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its oxazole ring, in particular, is a distinguishing feature that influences its interaction with biological targets and its stability under various conditions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C26H23N3O5/c1-16-23(24(29-34-16)17-10-6-4-7-11-17)26(31)28-20-15-21(32-2)19(14-22(20)33-3)27-25(30)18-12-8-5-9-13-18/h4-15H,1-3H3,(H,27,30)(H,28,31)

InChI Key

JATAXLCXVISVJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C(=C3)OC)NC(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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